

"biological activity comparison of substituted triazoles"

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Compound of Interest

Compound Name: 2H-1,2,3-triazole-2-acetic acid

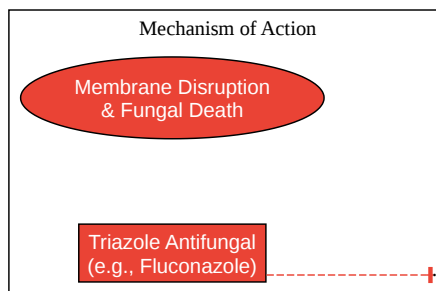
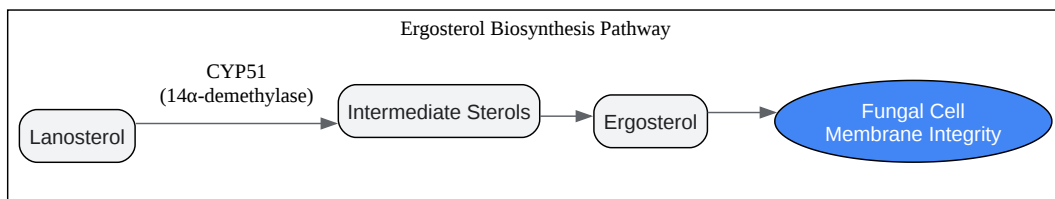
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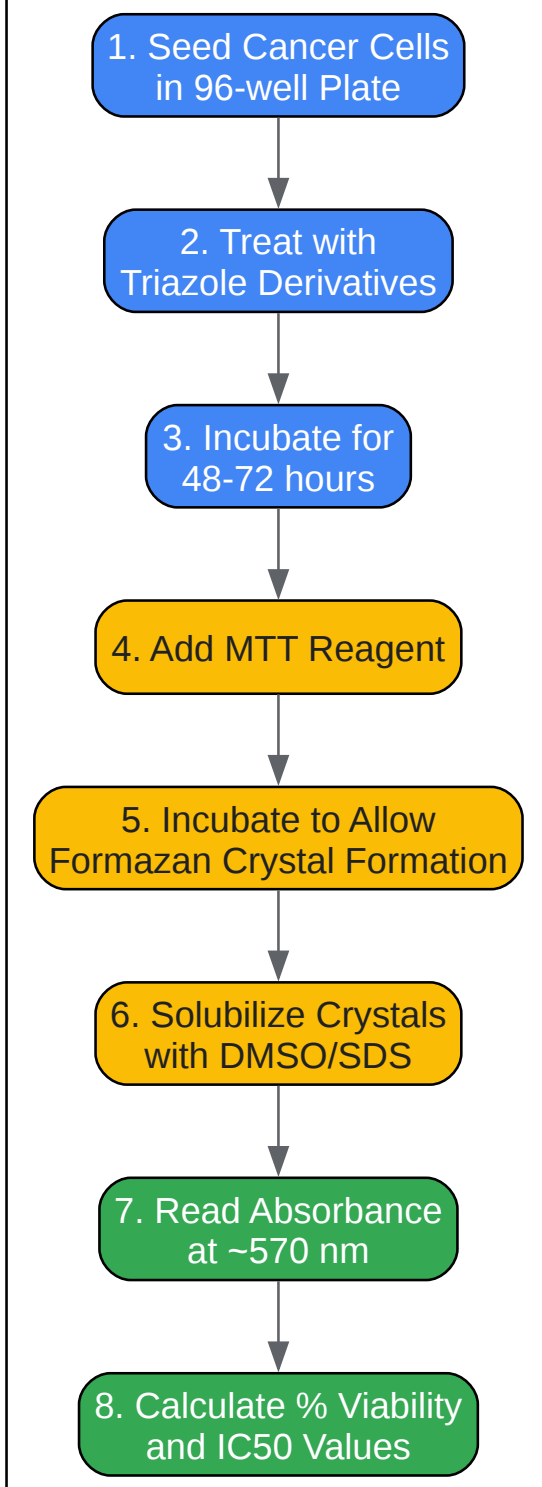
The Triazole Scaffold: 1,2,3- vs. 1,2,4-Isomers

The triazole ring exists in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole. Both have been extensively explored, but the 1,2,4-triazole moiety, in particular, has drawn significant attention for its wide spectrum of biological activities and favorable pharmacokinetic profiles.[3] The stability of the triazole core to metabolic degradation is a key feature that enhances its potential as a pharmacophore.[2][4]

Triazole Isomers



MTT Cytotoxicity Assay Workflow



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